Dexrazoxane

Cardio-oncology Anthracycline Cardiotoxicity Heart Failure Prevention

Dexrazoxane (ICRF-187) is the sole agent approved for preventing anthracycline-induced cardiotoxicity and managing extravasation. Its unique dual mechanism—intracellular hydrolysis to the iron-chelating metabolite ADR-925 and catalytic inhibition of topoisomerase II—provides cardioprotection without compromising antitumor efficacy. Unlike simple chelators or other TOP2 inhibitors, dexrazoxane's prodrug structure ensures efficient cellular penetration. Procure this reference standard to establish bioequivalence per regulatory guidelines, serve as an indispensable positive control in preclinical cardioprotection models, or dissect the TOP2β-mediated cardiotoxicity pathway. Ensure your studies meet the highest standard of mechanistic specificity and clinical relevance.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
CAS No. 24584-09-6
Cat. No. B1684449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexrazoxane
CAS24584-09-6
SynonymsADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1
InChIKeyBMKDZUISNHGIBY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySparingly soluble
Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.
Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)
In water, 10-12 mg/mL at 25 °C
1.04e+01 g/L
H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexrazoxane (CAS 24584-09-6) Procurement Overview: The Only Clinically Validated Cardioprotectant for Anthracycline Therapy


Dexrazoxane (CAS 24584-09-6, ICRF-187), a bisdioxopiperazine derivative, is a prodrug that undergoes intracellular hydrolysis to the iron-chelating metabolite ADR-925, an EDTA analog [1]. It is the sole agent approved by regulatory authorities for the prevention of anthracycline-induced cardiotoxicity and for the management of anthracycline extravasation [2]. Unlike simple iron chelators, dexrazoxane also functions as a catalytic inhibitor of topoisomerase II (TOP2), a dual mechanism critical for its cardioprotective selectivity without compromising antitumor efficacy [3].

Why Dexrazoxane (CAS 24584-09-6) Cannot Be Interchanged with Generic Iron Chelators or Other TOP2 Inhibitors


Substituting dexrazoxane with alternative iron chelators (e.g., EDTA) or other topoisomerase II catalytic inhibitors (e.g., sobuzoxane, merbarone) is not scientifically supported. Dexrazoxane's unique prodrug structure enables efficient cellular penetration, which is not observed with EDTA [1]. Furthermore, its dual pharmacodynamic profile—specifically, the combination of intracellular iron chelation by ADR-925 and catalytic TOP2 inhibition—distinguishes it from agents that rely on only one of these mechanisms. This dual action is essential for its validated clinical efficacy in reducing cardiac events without impairing anticancer activity, a balance that other compounds have failed to achieve in comparative preclinical and clinical studies [2].

Quantitative Differentiation Evidence for Dexrazoxane (CAS 24584-09-6) Against Key Comparators


Clinical Cardioprotection: Dexrazoxane vs. No Intervention/Placebo in Adults

In a pooled analysis of 7 randomized controlled trials involving 1221 adult cancer patients receiving anthracyclines, dexrazoxane reduced the risk of clinical heart failure by 78% compared to no cardioprotective intervention or placebo. The risk ratio (RR) was 0.22 (95% CI 0.11 to 0.43) based on moderate-quality evidence [1].

Cardio-oncology Anthracycline Cardiotoxicity Heart Failure Prevention

Cellular Entry and Pro-Oxidant Safety: Dexrazoxane Metabolite (ADR-925) vs. EDTA

The dexrazoxane metabolite ADR-925 forms a complex with iron(II) that is oxidized 700 times slower than the iron(II)-EDTA complex. Furthermore, the iron-EDTA complex produced hydroxyl radicals at a rate six times greater than that of the iron-ADR-925 complex [1]. Unlike EDTA, dexrazoxane readily enters cells [2].

Iron Chelation Free Radical Biology Pharmacology

Dual Mechanism Superiority: Dexrazoxane vs. Other Topoisomerase II Catalytic Inhibitors (Sobuzoxane, Merbarone)

In a study comparing dexrazoxane with two other topoisomerase II catalytic inhibitors (sobuzoxane and merbarone), only dexrazoxane demonstrated significant intracellular iron chelation upon hydrolysis. While all three agents protected isolated neonatal rat cardiomyocytes against doxorubicin and daunorubicin toxicity, none of them protected against hydrogen peroxide-induced oxidative injury. This suggests dexrazoxane's cardioprotection is mediated by its unique ability to inhibit TOP2 catalytically, rather than solely through iron-chelation or general antioxidant effects [1].

Topoisomerase II Inhibition Cardiomyocyte Protection Oxidative Stress

Stereoselective Metabolism: Dexrazoxane (ICRF-187) vs. Levrazoxane (ICRF-186)

Following intravenous administration of 20 mg/kg razoxane to rats, the levrazoxane:dexrazoxane ratio in plasma increased from 1.0 to 1.5 over 150 minutes, indicating that dexrazoxane is metabolized more rapidly than its enantiomer levrazoxane. The elimination half-time of razoxane was approximately 20 minutes [1].

Pharmacokinetics Chiral Pharmacology Metabolism

In Vivo Cardioprotective Efficacy: Dexrazoxane vs. Inorganic Nitrite

In a rabbit model of chronic anthracycline cardiotoxicity induced by daunorubicin (DAU), dexrazoxane (60 mg/kg) completely prevented all investigated molecular, cellular, and functional perturbations caused by DAU. In contrast, inorganic nitrite, while showing some benefit, failed to prevent DAU-induced cardiac dysfunction and molecular remodeling in vivo and failed to overcome the cytotoxicity of DAU to cardiomyocytes in vitro [1].

Cardio-oncology In Vivo Models Heart Failure

Optimal Scientific and Clinical Procurement Scenarios for Dexrazoxane (CAS 24584-09-6)


Mandated Cardioprotectant in Clinical Trials of High-Dose Anthracycline Regimens

Based on its demonstrated 78% reduction in clinical heart failure risk (RR 0.22) compared to placebo in adults [1], dexrazoxane should be procured as the standard-of-care cardioprotectant for any clinical trial administering cumulative doxorubicin-equivalent doses exceeding 300 mg/m², or for trials involving patient populations with pre-existing cardiovascular risk factors. Its use ensures protocol adherence to established cardio-oncology guidelines and mitigates the risk of cardiac events that could confound trial endpoints.

Gold Standard for Mechanistic Studies of Anthracycline-Induced Topoisomerase IIβ Cardiotoxicity

Given the evidence that dexrazoxane protects cardiomyocytes via catalytic TOP2 inhibition rather than solely by iron chelation, and that this mechanism is not shared by other TOP2 inhibitors like sobuzoxane or merbarone [1], dexrazoxane is the essential probe compound for research aimed at dissecting the TOP2β-mediated pathway of anthracycline cardiotoxicity. Its use allows for the specific interrogation of this pathway, distinguishing it from oxidative stress models where other antioxidants might be employed.

Essential Control for In Vivo Models of Cardioprotection

In preclinical research involving rabbit or rodent models of chronic anthracycline cardiotoxicity, dexrazoxane serves as an indispensable positive control. Studies show that dexrazoxane (60 mg/kg) completely prevents functional and molecular perturbations induced by anthracyclines, a benchmark that other cardioprotective candidates, such as inorganic nitrite, have failed to meet [1]. Therefore, procurement of dexrazoxane is necessary to establish a valid baseline for any novel cardioprotective intervention being evaluated in vivo.

Reference Standard for Bioequivalence and Formulation Studies of Dexrazoxane Products

For generic drug manufacturers and quality control laboratories, dexrazoxane reference standard (e.g., ICRF-187 base) is required to establish bioequivalence with the innovator product (Cardioxane®) according to established pharmacokinetic parameters (AUC, t1/2β, Vdss, Cltot) [1]. The quantitative data from comparative bioavailability studies provide the necessary framework for regulatory submissions, ensuring that any new formulation meets the 90% confidence interval criteria (0.8-1.25) for interchangeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexrazoxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.